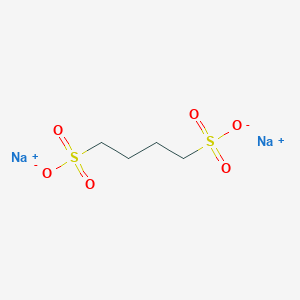
1,4-Butanedisulfonic Acid Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanedisulfonic acid, disodium salt is a white crystalline powder with the chemical formula C4H8Na2O6S2 and a molecular weight of 262.21 g/mol . This compound is known for its strong acidic nature due to the presence of sulfonic acid groups. It is highly soluble in water and is commonly used as a buffering agent and pH regulator in various industries .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Butanedisulfonic acid, disodium salt can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with sodium sulfite in a solvent. The mixture is then crystallized, filtered, and dried to form the final product . Another method involves the reaction of sulfuric acid with 1,4-butanediol to produce 1,4-butanedisulfonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of 1,4-butanedisulfonic acid, disodium salt often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as mixing, filtration, concentration, and crystallization .
化学反应分析
Types of Reactions
1,4-Butanedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinate or sulfide groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, and substituted butane compounds .
科学研究应用
Chemistry
1,4-Butanedisulfonic acid disodium salt is primarily used as a buffering agent and pH regulator in various chemical reactions. Its ability to maintain stable pH levels is crucial in experiments that require precise conditions.
Common Reactions :
- Oxidation : Can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions can convert sulfonic acid groups to sulfinate or sulfide groups.
- Substitution : The sulfonic acid groups can be substituted with other functional groups under controlled conditions.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms sulfonic acid derivatives |
| Reduction | Converts sulfonic groups to sulfinate/sulfide |
| Substitution | Replaces sulfonic groups with other functional groups |
Biology
In biological research, this compound serves as a stabilizer in enzyme reactions and is utilized in biochemical assays. It has been shown to alleviate the acute toxicity of herbicides such as paraquat dichloride (PQ) in animal models, indicating potential protective effects against oxidative stress.
Case Study : In a study involving mice, this compound significantly reduced lipid peroxidation in the lungs when administered alongside PQ, demonstrating its role as an antioxidant agent .
Medicine
The compound is recognized for its hepatoprotective properties. It acts as a methyl donor in enzymatic transmethylation reactions, which are vital for detoxification processes in the liver.
- Therapeutic Uses :
- Alleviates acute toxicity from certain herbicides.
- Reduces serum bilirubin levels in chronic viral hepatitis patients.
| Medical Application | Effect |
|---|---|
| Hepatoprotection | Reduces liver toxicity |
| Antioxidant | Suppresses lipid peroxidation |
Industrial Applications
This compound is employed in various industrial processes:
- Pharmaceuticals : Used as an intermediate in the synthesis of drugs.
- Dyes and Pigments : Acts as a stabilizer and pH regulator during dye production.
- Electroplating Solutions : Functions as a catalyst and stabilizer.
作用机制
The mechanism of action of 1,4-butanedisulfonic acid, disodium salt involves its strong acidic nature, which allows it to act as a buffering agent and pH regulator. The sulfonic acid groups can interact with various molecular targets, stabilizing pH levels in different environments. In biological systems, it can chelate calcium ions, preventing them from binding to bone and thus lowering calcium levels in conditions like hypercalcemia .
相似化合物的比较
1,4-Butanedisulfonic acid, disodium salt can be compared with other similar compounds such as:
- Sodium diphenylamine-4-sulfonate
- Succimer
- Dihydroergotoxine mesylate
- Ethylenediaminetetraacetic acid disodium salt
- Disodium edetate dihydrate
- Sodium monofluorophosphate
- Diethyl succinosuccinate
These compounds share similar functional groups but differ in their specific applications and chemical properties. For example, ethylenediaminetetraacetic acid disodium salt is widely used as a chelating agent, while sodium diphenylamine-4-sulfonate is used as an indicator in redox titrations .
属性
CAS 编号 |
36589-61-4 |
|---|---|
分子式 |
C4H10NaO6S2 |
分子量 |
241.2 g/mol |
IUPAC 名称 |
disodium;butane-1,4-disulfonate |
InChI |
InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |
InChI 键 |
BANLSWYBYSATCV-UHFFFAOYSA-N |
SMILES |
C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
36589-61-4 |
同义词 |
1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















